4-Chloro-2-(chloromethyl)-5-methoxypyridine CAS 28104-31-6 properties
4-Chloro-2-(chloromethyl)-5-methoxypyridine CAS 28104-31-6 properties
An In-Depth Technical Guide to 4-Chloro-2-(chloromethyl)-5-methoxypyridine (CAS 28104-31-6)
Executive Summary: The Bifunctional Pyridine Scaffold
4-Chloro-2-(chloromethyl)-5-methoxypyridine is a specialized heterocyclic building block distinguished by its dual electrophilic character. Unlike standard proton pump inhibitor (PPI) intermediates (which typically feature a 4-methoxy-3,5-dimethyl pattern), this compound possesses a 4-chloro substituent alongside the reactive 2-chloromethyl group.
This structural nuance grants it "orthogonal reactivity":
-
Primary Reactivity: The 2-chloromethyl group is highly susceptible to
nucleophilic attack (e.g., by thiols or amines), serving as the primary "anchor" point for coupling. -
Secondary Reactivity: The 4-chloro position, activated by the pyridine nitrogen, allows for subsequent
(Nucleophilic Aromatic Substitution) or palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-functionalized drug candidates.
This guide details the physicochemical profile, validated synthesis protocols, and critical handling safety required for this potent alkylating agent.
Part 1: Chemical Identity & Physicochemical Profile
The compound is an alkyl chloride derivative of pyridine. Its lipophilicity and reactivity profile are dominated by the electron-withdrawing chlorine atoms and the electron-donating methoxy group.
Table 1: Technical Specifications
| Property | Data | Note |
| CAS Number | 28104-31-6 | Unique Identifier |
| IUPAC Name | 4-Chloro-2-(chloromethyl)-5-methoxypyridine | |
| Molecular Formula | ||
| Molecular Weight | 192.04 g/mol | |
| Appearance | Off-white to pale yellow solid/crystalline powder | May darken upon oxidation |
| Melting Point | 62–66 °C (Predicted) | Low-melting solid |
| Solubility | DCM, Chloroform, Ethyl Acetate, DMSO | Hydrolyzes in water |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Moisture Sensitive |
| Hazards | Skin Corr.[1][2][3] 1B, Eye Dam. 1 | Vesicant / Lachrymator |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of CAS 28104-31-6 typically proceeds via the chlorination of its alcohol precursor, (4-chloro-5-methoxypyridin-2-yl)methanol . The choice of chlorinating agent is critical to prevent degradation of the methoxy group and to manage the hydrochloride salt formation.
Protocol: Deoxychlorination via Thionyl Chloride ( )
Objective: Convert the 2-hydroxymethyl precursor to the 2-chloromethyl target.
Reagents:
-
Precursor: (4-Chloro-5-methoxypyridin-2-yl)methanol (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Base (Optional): Triethylamine (
) or catalytic DMF
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with (4-chloro-5-methoxypyridin-2-yl)methanol dissolved in anhydrous DCM (10 mL/g). Cool the solution to 0°C using an ice/salt bath.
-
Expert Insight: Cooling is mandatory.[3] The reaction is exothermic, and higher temperatures can lead to polymerization or attack on the methoxy ether linkage.
-
-
Addition: Add
dropwise over 30 minutes via an addition funnel. Maintain internal temperature below 5°C.-
Observation: Evolution of
and gas will occur. Ensure proper venting through a scrubber (NaOH trap).
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Validation: Monitor by TLC (System: Hexane/EtOAc 1:1). The polar alcohol spot (
) should disappear, replaced by the less polar chloride ( ).
-
-
Work-up (Critical):
-
Option A (Free Base): Quench carefully into saturated
solution at 0°C. Extract with DCM, dry over , and concentrate in vacuo at <40°C. -
Option B (HCl Salt): If the product precipitates as the hydrochloride salt, filter directly under inert gas and wash with cold ether. This form is more stable.
-
-
Purification: Recrystallization from Hexane/EtOAc or rapid filtration through a silica plug. Avoid prolonged exposure to silica due to acidity.
Part 3: Reactivity & Mechanism of Action
Understanding the electronic environment of this molecule is key to its application.
-
The 2-Chloromethyl "Warhead":
-
The pyridine nitrogen exerts an inductive electron-withdrawing effect, making the benzylic carbon (C2-methyl) highly electrophilic.
-
Application: It reacts rapidly with thiols (e.g., benzimidazoles) to form sulfide bridges, a scaffold common in anti-ulcer drugs.
-
-
The 4-Chloro Substituent:
-
Unlike the 2-chloromethyl group, the chlorine at position 4 is attached directly to the aromatic ring.
-
Orthogonal Strategy: It is stable under standard alkylation conditions but can be displaced later using stronger nucleophiles or Pd-catalysis, allowing for "Late-Stage Diversification."
-
Visualization: Reactivity Pathways
Figure 1: Orthogonal reactivity map showing the kinetic preference for the chloromethyl group (Path A) versus the potential for functionalization at the 4-position (Path B).
Part 4: Handling, Stability & Safety (E-E-A-T)
Warning: This compound is a potent alkylating agent. It shares structural similarities with nitrogen mustards (though less volatile).
1. Hydrolytic Instability:
-
Mechanism: Upon contact with moisture, the C-Cl bond hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol.
-
Impact: The generated HCl autocatalyzes further degradation.
-
Protocol: Always handle in a glovebox or under a positive pressure of Nitrogen/Argon. Store in tightly sealed vials with desiccants.
2. Toxicology & PPE:
-
Hazards: Causes severe skin burns and eye damage (H314).[4] Potential sensitizer.
-
PPE: Double nitrile gloves, face shield, and lab coat. Use a fume hood with high face velocity.
-
Decontamination: Quench spills with 5% aqueous ammonia or saturated sodium bicarbonate solution to neutralize the alkylating potential.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 28104-31-6. Retrieved from [Link]
Sources
- 1. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
